molecular formula C12H10O2S B1630301 Methyl 4-phenylthiophene-3-carboxylate CAS No. 38695-71-5

Methyl 4-phenylthiophene-3-carboxylate

Cat. No. B1630301
CAS RN: 38695-71-5
M. Wt: 218.27 g/mol
InChI Key: AJMHUFVILVTYTG-UHFFFAOYSA-N
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Description

“Methyl 4-phenylthiophene-3-carboxylate” is a specialty product for proteomics research applications . It has a molecular formula of C12H10O2S and a molecular weight of 218.27 g/mol .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 4-phenylthiophene-3-carboxylate”, has been a topic of interest for many scientists due to their potential biological activity . The synthesis often involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of “Methyl 4-phenylthiophene-3-carboxylate” consists of a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains a carboxylate group attached to the thiophene ring .


Physical And Chemical Properties Analysis

“Methyl 4-phenylthiophene-3-carboxylate” has a molecular weight of 218.27 g/mol . Its density is reported to be 1.198 g/cm3 . The boiling point is 320.8ºC at 760 mmHg, and the melting point is 48-49ºC .

Scientific Research Applications

Safety and Hazards

“Methyl 4-phenylthiophene-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .

properties

IUPAC Name

methyl 4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-12(13)11-8-15-7-10(11)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMHUFVILVTYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649974
Record name Methyl 4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-phenylthiophene-3-carboxylate

CAS RN

38695-71-5
Record name Methyl 4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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